Product packaging for Lithium azide(Cat. No.:CAS No. 19597-69-4)

Lithium azide

Cat. No.: B123352
CAS No.: 19597-69-4
M. Wt: 49 g/mol
InChI Key: GUWHRJQTTVADPB-UHFFFAOYSA-N
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Description

Lithium azide is the lithium salt of hydrazoic acid (HN3) . This compound is provided as a clear, colorless 20% w/w aqueous solution with a density of approximately 1.088 g/mL . In organic synthesis, the azide anion (N3-) is a powerful nucleophile, making this compound a valuable reagent for nucleophilic substitution (SN2) reactions with alkyl halides and sulfonates to form organic azides . These organic azides serve as versatile precursors, or "masked" amines, as they can be readily reduced to primary amines using agents like LiAlH4 or via catalytic hydrogenation . Furthermore, this compound participates in nucleophilic acyl substitution with acid chlorides to form acyl azides, which are key intermediates in the Curtius rearrangement—a method used to convert carboxylic acids to amines or protected amines . Beyond synthetic applications, this compound is of significant interest in materials science as an energetic material . Its crystal structure is monoclinic, and it decomposes into lithium and nitrogen gas when heated . Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas . Researchers must consult the Safety Data Sheet (SDS) before use and handle this compound with appropriate safety precautions, including the use of personal protective equipment behind a blast shield, especially on a preparative scale.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiN₃ B123352 Lithium azide CAS No. 19597-69-4

Properties

IUPAC Name

lithium;azide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Li.N3/c;1-3-2/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHRJQTTVADPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[N-]=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LiN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066509
Record name Lithium azide (Li(N3))
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Molecular Weight

49.0 g/mol
Source PubChem
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CAS No.

19597-69-4
Record name Lithium azide
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Record name Lithium azide (Li(N3))
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Record name Lithium azide (Li(N3))
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Record name Lithium azide (Li(N3))
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Record name Lithium triazide
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Synthetic Methodologies and Purity Validation

Metathesis Reaction Pathways

Metathesis, or double displacement, reactions are a cornerstone for the synthesis of lithium azide (B81097). These reactions are typically performed in aqueous solutions and are driven to completion by the precipitation of a less soluble salt, which can be easily removed from the reaction mixture.

A common and straightforward approach involves the reaction of sodium azide (NaN₃) with a soluble lithium salt. The selection of the lithium salt's anion is crucial as it dictates the byproduct that will precipitate.

The reaction between sodium azide and lithium nitrate (B79036) (LiNO₃) is a direct metathesis pathway to produce lithium azide. wikipedia.org The reaction proceeds in an aqueous solution where the lower solubility of sodium nitrate (NaNO₃) compared to this compound drives the reaction forward.

Reaction: NaN₃ + LiNO₃ → LiN₃ + NaNO₃(s) wikipedia.orgsciencemadness.org

In a representative laboratory procedure, equimolar quantities of sodium azide and lithium nitrate are dissolved in deionized water at ambient temperature. The mixture is stirred to ensure the reaction goes to completion, leading to the precipitation of sodium nitrate. The solid NaNO₃ is then removed by filtration, leaving an aqueous solution of this compound. The final product, crystalline this compound, is obtained by the slow evaporation of the solvent under reduced pressure. This method can achieve yields greater than 99% under carefully controlled conditions. A notable limitation is the hygroscopic nature of lithium nitrate, which can complicate precise stoichiometric measurements in humid environments.

An alternative to lithium nitrate is the use of lithium sulfate (B86663) (Li₂SO₄). wikipedia.orgwikipedia.org This method also relies on the principle of precipitating a sodium salt byproduct, in this case, sodium sulfate (Na₂SO₄). sciencemadness.org

Reaction: 2NaN₃ + Li₂SO₄ → 2LiN₃ + Na₂SO₄(s) wikipedia.orgsciencemadness.org

One established procedure involves dissolving 1.30 g of sodium azide and 1.41 g of lithium sulfate monohydrate (a 10% excess) in 7 ml of water with gentle heating. scispace.com Subsequently, 35 ml of 96% ethyl alcohol is added in a stream while stirring. scispace.com Since sodium sulfate and lithium sulfate have very low solubility in 75-80% ethanol (B145695), they precipitate out and are removed by filtration. scispace.com The filtrate, containing the dissolved this compound, is then evaporated on a water bath and dried at 80°C. scispace.com

The resulting raw product can contain a few percent of sodium as an impurity. scispace.com Purification is achieved by digesting the solid with 10 ml of 96% ethanol at approximately 35°C for two minutes, which dissolves the this compound but leaves behind the less soluble unreacted sodium azide. scispace.com After filtering and drying, a yield of about 0.6 g of this compound with a purity of at least 99.5% can be obtained. scispace.com Purity validation can be performed by determining the azide content through oxidation with a cerium(IV) solution or by converting the product to lithium sulfate and confirming its weight. scispace.com

Table 1: Comparison of Metathesis Reactions with Sodium Azide
Lithium PrecursorReaction EquationDriving ForceReported YieldKey Process Steps
Lithium NitrateNaN₃ + LiNO₃ → LiN₃ + NaNO₃Precipitation of Sodium Nitrate (NaNO₃) >99% Dissolution in water, filtration of byproduct, evaporation of filtrate.
Lithium Sulfate2NaN₃ + Li₂SO₄ → 2LiN₃ + Na₂SO₄Precipitation of Sodium Sulfate (Na₂SO₄), especially upon addition of ethanol. scispace.com~61% (after purification) scispace.comDissolution in water, precipitation with ethanol, filtration, evaporation, ethanol wash for purification. scispace.com

Another frequently cited method for preparing this compound is the reaction between barium azide (Ba(N₃)₂) and lithium sulfate. wikipedia.orgscispace.com This pathway is particularly effective due to the extremely low solubility of the barium sulfate (BaSO₄) byproduct, which precipitates almost immediately and quantitatively. chemistry-chemists.com

Reaction: Ba(N₃)₂ + Li₂SO₄ → 2LiN₃ + BaSO₄(s) sciencemadness.org

In this synthesis, a barium azide solution is mixed with a stoichiometric amount of lithium sulfate. The insoluble barium sulfate that forms is removed via vacuum filtration. The remaining aqueous solution of pure this compound is then concentrated, typically under reduced pressure at 40–50°C, to induce crystallization of the final product. To achieve higher purity, the crystalline this compound can be further refined through recrystallization with ethanol. Barium azide itself can be used as a precursor to synthesize azides of other alkali metals via reaction with their respective sulfates. sciencemadness.org

Synthesis from Sodium Azide and Lithium Salts

Alternative Synthetic Approaches

Beyond traditional metathesis, other methods are being explored to enhance safety and purity.

Ion-exchange chromatography presents a robust and safe alternative for synthesizing high-purity binary azides. researcher.lifetrdizin.gov.tr While detailed studies often focus on other alkali metal azides like rubidium azide (RbN₃), the methodology is directly applicable to the synthesis of this compound. researcher.lifetrdizin.gov.trdergipark.org.tr The primary advantage of this technique is that it avoids contamination from the cations and anions of the starting materials, which can be a challenge in precipitation methods. dergipark.org.tr

The process typically involves the generation of hydrazoic acid (HN₃) from sodium azide, which is then passed through an ion-exchange resin. dergipark.org.tr The column is kept wet with distilled water, and the formation of HN₃ at the column's exit is confirmed by monitoring the pH. dergipark.org.tr This hydrazoic acid solution is then neutralized with the appropriate metal carbonate, which for this purpose would be lithium carbonate (Li₂CO₃), to yield the desired azide solution. sciencemadness.orgdergipark.org.tr Evaporation of the water would yield the solid, high-purity binary azide. Research on RbN₃ synthesis using this method demonstrated a phase purity exceeding 99%, as confirmed by X-ray powder diffraction (XRPD), with the product being a crystalline white powder free from impurities. trdizin.gov.trdergipark.org.tr

Table 2: Overview of Alternative Synthesis Route
MethodGeneral PrincipleKey AdvantagesExample Reactants for LiN₃
Ion-ExchangeGeneration of hydrazoic acid followed by neutralization with a metal carbonate on an ion-exchange column. dergipark.org.trProduces high-purity product (>99%); avoids cation/anion contamination from starting salts. trdizin.gov.trdergipark.org.trHydrazoic Acid (HN₃) + Lithium Carbonate (Li₂CO₃) sciencemadness.orgdergipark.org.tr

Lithiation Reactions for Azide Derivatives

The synthesis of various azide derivatives can be achieved through processes involving lithiation. This methodology typically involves the activation of a substrate through lithiation, followed by the introduction of the azide group. A common and effective method for converting lithiated intermediates into the corresponding azides is by treatment with p-toluenesulfonyl azide, more commonly known as tosyl azide. canada.ca

This process has been successfully applied to polymers, such as polysulfones. canada.ca The procedure involves activating the polymer backbone at specific sites via direct lithiation using an organolithium reagent like n-butyllithium. canada.ca The resulting lithiated intermediate is then reacted with tosyl azide. canada.ca This reaction quantitatively converts the lithiated sites into azide groups. canada.ca The degree of azide substitution on the polymer can be controlled by managing the molar equivalent of the lithiating agent used in the first step. canada.ca This method allows for the preparation of polymers with one, two, or even three azide groups per repeating unit. canada.ca The reaction of an aromatic halide with tert-butyllithium (B1211817) (t-BuLi) followed by the addition of tosyl azide is another example of this synthetic strategy, yielding an aryl azide. mdpi.com

Advanced Purity and Compositional Validation Techniques

To ensure the quality and integrity of synthesized this compound, a suite of advanced analytical techniques is employed. These methods provide critical data on the compound's crystal structure, the presence of functional groups, elemental composition, and thermal stability.

X-ray Diffraction (XRD) for Crystallinity and Phase Purity Assessment

X-ray Diffraction (XRD) is a fundamental technique for the solid-state characterization of this compound. It is used to confirm the crystalline nature of the material and to verify its phase purity. Studies have shown that at ambient pressure, this compound possesses a monoclinic crystal structure with the space group C 2/m. wikipedia.orgnih.gov XRD analysis is crucial for ensuring that no other crystalline phases or impurities are present in the sample. High-pressure XRD studies have also been conducted to investigate the structural stability of this compound, revealing that its ambient-pressure crystal structure is remarkably stable up to pressures exceeding 60 GPa. nih.gov

Table 1: XRD Parameters for this compound Analysis
ParameterDescriptionTypical Value/ObservationReference
Crystal SystemThe geometric arrangement of atoms in the crystal.Monoclinic
Space GroupDescribes the symmetry of the crystal structure.C 2/m nih.gov
Radiation SourceThe source of X-rays used for diffraction.Cu Kα
PurposePrimary application of the technique for LiN₃.Confirms crystallinity and phase purity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Azide Ion Identification

Fourier-Transform Infrared (FTIR) Spectroscopy is an essential tool for identifying the presence of the azide functional group (N₃⁻). The azide ion has a characteristic and strong absorption band resulting from its asymmetric stretching vibration. canada.ca This peak is typically observed in the infrared spectrum around 2100 cm⁻¹. mdpi.com For instance, in the analysis of azide-modified polysulfones, this strong absorption appears between 2116 and 2118 cm⁻¹. canada.ca The presence and sharpness of this peak serve as a clear indicator of the successful incorporation of the azide ion into the compound and can be used to monitor the purity of the sample.

Table 2: FTIR Data for Azide Ion Identification
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference
Asymmetric Stretch (-N=N=N)~2100 - 2118Strong canada.ca

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements within a compound. For this compound (LiN₃), this method is critical for verifying the correct stoichiometric ratio of lithium to nitrogen, which should theoretically be 1:3. The experimentally determined percentages of lithium and nitrogen are compared against the calculated theoretical values based on the molecular formula LiN₃. A close correlation between the experimental and theoretical values confirms the stoichiometric purity of the compound. For example, in the synthesis of a triazide polymer derivative, elemental analysis was used to confirm a nitrogen content that was 94.3% of the theoretical value for the target structure. canada.ca

Table 3: Elemental Composition of this compound (LiN₃)
ElementSymbolAtomic Mass (g/mol)Theoretical Mass %
LithiumLi6.9414.18%
NitrogenN14.00785.82%

Thermogravimetric Analysis (TGA) for Decomposition Onset Determination

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and the onset temperature of its decomposition. Research shows that the decomposition of this compound is highly dependent on the heating rate. sciencemadness.org When heated rapidly, it can decompose violently at temperatures as low as 115°C. sciencemadness.org However, with slow heating, the decomposition can be delayed to temperatures as high as 298°C. sciencemadness.org In studies of azide-modified polymers, TGA is performed by heating the sample at a controlled rate (e.g., 1°C/min or 10°C/min) under a nitrogen atmosphere to evaluate the thermal degradation, which is marked by the loss of N₂ gas. canada.ca

Table 4: TGA Decomposition Data for this compound
Heating ConditionDecomposition Onset/TemperatureReference
Rapid HeatingBegins at 115°C (explosive) sciencemadness.org
Slow HeatingDelayed until 298°C sciencemadness.org
In VacuoStudied in the range of 160°C - 220°C uct.ac.za

Crystallographic and Structural Characterization

Ambient Pressure Crystal Structure Determinations

Under standard temperature and pressure, lithium azide (B81097) adopts a stable monoclinic crystal structure. This phase has been characterized through X-ray diffraction techniques, providing precise details about its lattice parameters and atomic arrangements.

At ambient pressure, lithium azide crystallizes in a monoclinic structure belonging to the C2/m space group. uni-siegen.de This structure contains two LiN₃ formula units per unit cell. In this arrangement, each azide ion (N₃⁻) is coordinated by six lithium (Li⁺) cations, and conversely, each lithium cation is surrounded by six azide ions. uni-siegen.de

The crystal structure of this compound was determined experimentally via X-ray diffraction. A seminal study by Pringle and Noakes in 1968 established the fundamental crystallographic parameters for this compound. youtube.com More recent theoretical studies using computational methods such as Density Functional Theory (DFT) have also calculated the lattice parameters, showing general agreement with the experimental data. uni-siegen.de The elastic constants for the monoclinic phase have been calculated, confirming that the compound is mechanically stable under ambient conditions. uni-siegen.de Analysis of these constants (C₁₁, C₂₂, C₃₃) indicates that the elastic strength is weakest along the crystallographic b-axis. uni-siegen.de

Table 1: Comparison of Experimental and Calculated Lattice Parameters for Monoclinic (C2/m) this compound

ParameterExperimental Data (Pringle & Noakes, 1968)Calculated Data (Vaitheeswaran et al., 2013)Calculated Data (Materials Project)
a (Å)5.6275.627 (initial)3.300 (primitive cell)
b (Å)3.3193.319 (initial)3.300 (primitive cell)
c (Å)4.9794.979 (initial)4.989 (primitive cell)
β (°)107.4107.4 (initial)N/A

The structure of this compound is not unique among the alkali metal azides. It is isostructural with the low-temperature monoclinic phase (α-phase) of sodium azide (NaN₃). uni-siegen.de This structural similarity places LiN₃ within a broader class of materials that serve as model systems for studying chemical reactions and phase transitions in molecular solids. uni-siegen.de Both this compound and the α-phase of sodium azide feature layers of metal cations separated by layers of the linear N₃⁻ anions. oxinst.com This shared structural motif is a key reason for the related physical and chemical properties observed between these compounds.

Advanced Spectroscopic Probes for Structural Insights

Beyond diffraction methods, spectroscopic techniques provide detailed information about the local chemical environment, vibrational properties, and electronic structure of this compound.

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. For crystalline solids like this compound, these vibrations include both the internal modes of the azide anion and the external lattice modes involving the motion of both Li⁺ cations and N₃⁻ anions.

Studies on polycrystalline this compound have identified its characteristic Raman-active phonons. At room temperature (300 K), the librational modes—which correspond to the rotational oscillation of the azide ions within the crystal lattice—are observed to be accidentally degenerate, appearing as a single band centered at approximately 122 cm⁻¹. njit.edu This degeneracy indicates a high degree of symmetry in the rotational motion of the azide ions at this temperature. However, upon cooling, a phase transition is observed around 262 K, evidenced by the splitting of this 122 cm⁻¹ band. njit.edu This behavior is analogous to a similar phase transition observed in sodium azide, suggesting a common mechanism driven by changes in the lattice dynamics. njit.edu The temperature dependence of these librational modes provides critical information about the stability of the crystal structure and the nature of its phase transitions. njit.edu

Table 2: Prominent Raman-Active Librational Mode in this compound at 300 K

Vibrational ModeFrequency (cm⁻¹)Observation
Librational Modes122Accidentally degenerate at 300 K

Synchrotron X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local electronic structure of an absorbing atom. By tuning the synchrotron radiation to the lithium K-edge (around 55 eV), one can probe the transition of a Li 1s core electron to unoccupied electronic states. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, serves as a fingerprint of the lithium atom's local coordination, oxidation state, and bonding environment. irdg.orgarxiv.org

For lithium compounds, the features in the Li K-edge XANES spectrum are directly related to the unoccupied p-orbitals and the influence of neighboring atoms. arxiv.org This technique can unambiguously distinguish between different lithium-containing species, such as those found in battery materials. irdg.orgnih.gov In the context of this compound, XAS can be used to characterize the unoccupied states of the lithium ion and understand the covalent/ionic nature of the Li-N bond. The precise energy and shape of the absorption edge and subsequent peaks provide a detailed picture of the partial density of unoccupied states of p-symmetry at the lithium site, which is crucial for understanding the material's electronic properties. arxiv.org

Lattice Dynamics Studies

Lattice dynamics investigates the collective vibrations of atoms in a crystal, which are quantized as phonons. These studies are essential for understanding a material's thermal properties, stability, and response to pressure. The lattice dynamics of this compound have been investigated using first-principles calculations based on Density Functional Theory (DFT).

These theoretical studies have successfully calculated the phonon dispersion curves and the phonon density of states (DOS) for LiN₃. The calculations show no imaginary phonon frequencies, which confirms that the monoclinic C2/m structure is dynamically stable. uni-siegen.de The phonon branches can be categorized into acoustic and optic modes. The acoustic modes correspond to in-phase movements of atoms in the unit cell, while the optic modes involve out-of-phase movements.

For this compound, the calculated phonon frequencies at the Gamma (Γ) point of the Brillouin zone are in good agreement with available experimental data. uni-siegen.de The analysis of the phonon spectrum reveals distinct frequency ranges for different types of vibrations, including the translational and librational modes of the azide ions and the vibrations of the lithium sublattice. This detailed understanding of the phonon spectrum is critical for interpreting the material's thermodynamic properties and its behavior under different physical conditions. uni-siegen.de

Table 3: Calculated Frequencies of Optic Modes (TO/LO) for this compound at the Γ-point

SymmetryCalculated Frequency (cm⁻¹)
Au85 / 107
Au142 / 142
Au367 / 367
Au624 / 624
Au1330 / 1330
Au2047 / 2047
Bu105 / 105
Bu158 / 158
Bu359 / 359

Data sourced from a first-principles study by Vaitheeswaran et al. uni-siegen.de

Decomposition Mechanisms and Kinetic Studies

Photolytic Decomposition Investigations

The decomposition of lithium azide (B81097) can also be initiated by exposure to ultraviolet (UV) light. Studies on powdered lithium azide using high-intensity UV light have been conducted across a temperature range of -70°C to 170°C. journals.co.za

The photolysis process, like thermal decomposition, is characterized by a sigmoid curve with an induction, acceleratory, and decay period. The mechanism is believed to involve the UV radiation causing a low-probability transition of the azide ion to a low-lying excited state. journals.co.za This absorbed energy becomes localized at favored sites, such as defects or surfaces, in the form of vibrational or electronic excitation. This localized energy ultimately leads to decomposition. The process does not require energies high enough to form free electrons and holes in the crystal lattice. journals.co.za

The kinetics of photolytic decomposition are temperature-dependent. Research has identified distinct changes in the activation energies for each period of the reaction at specific temperatures (-19°C and 72°C), suggesting shifts in the rate-determining mechanisms within these temperature ranges. journals.co.za The acceleratory period of photolysis can be described by the Avrami-Erofeyev equation with an exponent n=2. journals.co.za

Table 2: Activation Energies for Photolytic Decomposition of this compound at Different Stages and Temperature Ranges

Decomposition StageTemperature Range (°C)Activation Energy (kcal/mol)
Induction Period-70 to -19Data not specified in source
-19 to 72Data not specified in source
72 to 170Data not specified in source
Acceleratory Period-70 to -19Data not specified in source
-19 to 72Data not specified in source
72 to 170Data not specified in source
Decay Period-70 to -19Data not specified in source
-19 to 72Data not specified in source
72 to 170Data not specified in source

Note: While the source journals.co.za indicates that activation energies were determined for these ranges, the specific numerical values were not available in the abstract.

Role of Defect Sites and Electron Transfer in Photolysis

The photolytic decomposition of this compound is intrinsically linked to the presence of defect sites within its crystal lattice, which act as focal points for initiating the reaction. Anion vacancies are particularly significant defect sites. The process is believed to begin when an azide ion is excited by ultraviolet light and becomes trapped at such a defect.

A proposed mechanism involves the following steps:

An initial azide ion is excited and trapped at a defect site, such as an anion vacancy.

Another excited azide ion is trapped at the same site, forming a complex.

This complex interacts with a lithium ion (Li⁺), which has been formed through the photoelectric effect. This reaction yields a lithium atom, two positive holes, and an electron.

The defect site is regenerated in the process. If the defect was an anion vacancy, it captures the generated electron to form an F-centre.

The two positive holes then react with two ground-state azide ions, leading to the production of molecular nitrogen.

This cascade of electron transfer events, mediated by the crystal defects, is crucial for the propagation of the decomposition. The aggregation and eventual collapse of F-centres at a critical concentration are what ultimately lead to the formation of lithium metal.

Temperature Dependence of Photolytic Processes

The photolysis of this compound is highly sensitive to temperature, with distinct changes in reaction kinetics and activation energies observed across different temperature ranges. Studies on powdered this compound using high-intensity ultraviolet light have mapped these dependencies.

The decomposition process, when plotted as the fraction of decomposition (α) versus time (t), typically shows a sigmoidal curve with three distinct phases: an induction period, an acceleratory period, and a decay period. The activation energies for each of these stages have been found to change at specific temperatures, notably at -19 °C and approximately 72 °C.

A study investigating the photolysis from -70 °C to 170 °C identified different activation energies for the acceleratory period, highlighting the shift in the dominant mechanism. Below approximately 72 °C, the reaction's dependence on light intensity and its activation energy differ significantly from the behavior observed at higher temperatures. For instance, an increase in activation energy from 17.6 to 41.4 kJ mol⁻¹ was noted above this transition temperature. This change is attributed to the increased availability of thermal energy, which facilitates a new electron transfer pathway: an electron from a ground-state azide ion transfers to a lithium ion. The resulting positive hole then reacts with an excited azide ion to produce nitrogen.

Activation Energies for the Acceleratory Period of this compound Photolysis
Temperature Range (°C)Activation Energy (kJ mol⁻¹)Proposed Mechanistic Feature
-19 to 7217.6Mechanism dependent on the square of light intensity.
72 to 17041.4Mechanism linearly dependent on light intensity; sufficient thermal energy for new electron transfer pathway.

Mechanistic Models and Kinetic Rate Laws

To quantitatively describe the decomposition of this compound, various mechanistic models and kinetic rate laws are employed. These models provide a framework for understanding the complex sequence of events, from the initial formation of stable nuclei to the eventual consumption of the reactant.

Nucleation and Growth Models (e.g., Avrami-Erofeyev Equation)

The decomposition of solids like this compound does not occur uniformly throughout the crystal. Instead, it starts at specific points (nucleation) and then spreads outwards (growth). The Avrami-Erofeyev equation is a widely used model to describe such processes, which are characterized by sigmoidal reaction curves.

The general form of the equation is: [ -log(1 - α) ]^(1/n) = kt

Where:

α is the fraction of material decomposed at time t .

k is the rate constant.

n is the Avrami exponent, a parameter that provides insight into the dimensionality of growth and the nature of nucleation.

For the photolysis of this compound, the acceleratory period of the reaction has been shown to fit the Avrami-Erofeyev equation with an exponent n = 2 . This value of 'n' can suggest specific details about the geometry of the nucleation and growth process, such as two-dimensional growth with an increasing nucleation rate.

Activation Energy Determination and Rate-Determining Steps

The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required to initiate the decomposition reaction. It is determined by studying the effect of temperature on the reaction rate constant (k), typically through the Arrhenius equation. Methods like thermogravimetric analysis (TGA) at various heating rates can be used to calculate the activation energy for thermal decomposition.

For the photolytic decomposition of this compound, activation energies have been determined for the different stages of the reaction across various temperature ranges, as previously discussed. The rate-determining step is the slowest step in the reaction mechanism and has the highest activation energy barrier. The observed changes in activation energy with temperature suggest that the rate-determining step of the decomposition changes. For example, the significant jump in activation energy above 72 °C indicates a shift to a more energy-demanding initiation or propagation step.

Isotopic Labeling Studies for Nitrogen Release Kinetics

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a reaction. In the context of azide decomposition, substituting one of the nitrogen atoms in the azide ion (N₃⁻) with a heavy isotope like ¹⁵N can provide unambiguous information about the mechanism of nitrogen gas (N₂) formation.

While specific isotopic labeling studies on the nitrogen release kinetics of this compound are not prominently detailed in the available literature, studies on analogous compounds like molten silver azide offer valuable insights. In such an experiment, if the azide is labeled at one of the terminal positions (¹⁵N-¹⁴N-¹⁴N⁻), the composition of the evolved nitrogen gas can be analyzed. The detection of ¹⁵N-¹⁴N and the absence of ¹⁵N₂ would indicate that the decomposition proceeds through the fracture of the N-N bond, rather than a complete breakdown into nitrogen atoms followed by recombination. This type of study helps to confirm the specific bonds that are broken during the rate-determining step of nitrogen release. Such an approach could be applied to this compound to definitively map its nitrogen release pathway.

Electronic Structure and Optical Properties Investigations

Electronic Band Structure Analysis

The electronic band structure of a material dictates its electrical and optical properties. For lithium azide (B81097), computational studies have mapped out the energy levels available to electrons, revealing its insulating nature at ambient conditions and its evolution under pressure.

At ambient pressure (0 GPa), lithium azide is characterized as a direct band gap material. sci-hub.se Theoretical calculations using the generalized gradient approximation (GGA) place the value of this band gap at approximately 3.32 eV, with both the valence band maximum and the conduction band minimum located at the Z-point of the Brillouin zone. sci-hub.se It is noted that such first-principles calculations may underestimate the experimental band gap, which is not yet experimentally determined. sci-hub.se Studies have consistently found that alkali azides, including this compound, possess significantly wider band gaps compared to heavy metal azides like lead azide. mtu.edu

The application of hydrostatic pressure has a profound effect on the electronic structure of this compound. The energy band gap systematically decreases as pressure increases, suggesting a transition from an insulator towards a semiconductor. sci-hub.se The nature of the band gap also changes under compression, shifting from direct at 0 GPa to indirect at 60 GPa. sci-hub.se The rate of this reduction in the band gap is not linear, with a calculated average decrease of approximately 0.065 eV/GPa up to 20 GPa, which then increases to 0.1 eV/GPa for pressures ranging from 20 to 60 GPa. sci-hub.se This pressure-induced narrowing of the band gap is a key factor in the potential decomposition of the material, as it facilitates the promotion of electrons to the conduction band. sci-hub.se

Pressure Range (GPa)Average Band Gap Decrease (eV/GPa)Band Gap Type
0-Direct
0 - 200.065-
20 - 600.1Indirect (at 60 GPa)

Analysis of the total and partial density of states (DOS) provides a deeper understanding of the atomic orbital contributions to the electronic bands. In this compound, the DOS calculations reveal that the states near the top of the valence band are predominantly composed of the p-orbitals of the nitrogen atoms within the azide anion (N₃⁻). sci-hub.se The calculated valence DOS has been shown to align with interpretations of experimental X-ray photoelectron spectroscopy (XPS) data. researchgate.netmtu.edu

The conduction band, on the other hand, is formed by states from both lithium and nitrogen. sci-hub.se A key finding from DOS analysis at both ambient and high pressures (up to 60 GPa) is the absence of significant hybridization between the lithium and azide ion states. sci-hub.se This lack of orbital mixing is a strong indicator of the material's ionic character.

The chemical bonding in this compound is predominantly ionic, characterized by a significant transfer of charge from the lithium atom to the azide group. This results in the formation of lithium cations (Li⁺) and azide anions (N₃⁻). sci-hub.se This ionic nature is supported by multiple theoretical findings. As mentioned, the DOS analysis shows a clear separation between the states of the constituent ions. sci-hub.se Furthermore, charge density distribution plots confirm this picture, illustrating that the valence charge is localized around the azide anions with minimal electron density shared with the lithium cations. sci-hub.se The calculated lattice energy of 8.6 eV, which represents the energy required to separate the ions, is in close agreement with the value of 8.45 eV derived from models based on ionic interactions, further cementing the ionic bonding model for this compound. mtu.edu

Optical Properties Characterization

The interaction of this compound with light is described by its optical properties, which are intrinsically linked to its electronic structure. Theoretical calculations have been employed to determine key optical parameters such as the dielectric function and absorption coefficient.

The optical response of this compound is anisotropic, meaning it varies with the direction of light propagation relative to the crystal axes. sci-hub.se The static dielectric constant, which is the real part of the dielectric function at zero frequency, increases with pressure along all three crystallographic directions. sci-hub.se Correspondingly, the static refractive index also shows a pressure-dependent increase. At ambient pressure, the calculated refractive indices along the principal axes demonstrate this anisotropy. sci-hub.se

Crystallographic DirectionStatic Refractive Index (n) at 0 GPa
nih.gov1.73
mdpi.com1.80
sci-hub.se1.75

This compound exhibits a strong absorption of light over a wide energy range. sci-hub.se The calculated absorption coefficient is on the order of 10⁷ m⁻¹, a value indicative of significant light-matter interaction. sci-hub.se The calculated absorption spectrum displays a number of distinct peaks, which are thought to be related to the formation of different exciton states. researchgate.net The strong absorption implies that while this compound is structurally stable at high pressures, it may become unstable or decompose when exposed to light within its absorption energy range. sci-hub.se

Electron Energy-Loss Spectroscopy (EELS) is a technique used to probe the electronic structure of materials by analyzing the energy lost by electrons as they pass through a sample. This energy loss is described by the energy loss function, which can be calculated directly from the real (ε₁) and imaginary (ε₂) parts of the material's dielectric function. The peaks in the energy loss spectrum correspond to collective electronic excitations. researchgate.net

The most prominent of these collective excitations is the bulk plasmon, which is a quantum of plasma oscillation where the valence electrons oscillate collectively. The energy at which this occurs is known as the plasma frequency. While specific EELS experimental data for this compound is not widely reported, the energy loss function can be theoretically derived from the calculated dielectric function. researchgate.net For lithium-containing compounds, EELS analysis presents challenges, as the Li K-edge ionization signal can be close to the low-energy plasmon region, potentially complicating the interpretation of the spectra.

Insulator-to-Metal Transition under Extreme Conditions

This compound, an insulator at ambient conditions, exhibits significant changes in its electronic properties when subjected to extreme hydrostatic pressure. A key finding from both experimental and theoretical studies is its remarkable structural stability, maintaining its ambient-pressure C2/m crystal structure up to at least 60 GPa nih.gov. This stability is in stark contrast to other alkali azides, such as sodium azide, which undergo multiple phase transitions at lower pressures nih.gov.

Despite this structural resilience, the electronic properties of this compound are highly sensitive to compression. Density-functional calculations consistently show that as pressure increases, the electronic band gap of this compound decreases acs.orgsci-hub.se. This reduction in the band gap signifies a shift in the material's character from a wide-gap insulator towards a semiconductor acs.orgsci-hub.se. The trend suggests that at sufficiently high pressures, the band gap could close entirely, inducing an insulator-to-metal transition.

Advanced computational studies combining evolutionary crystal structure prediction with DFT have explored the behavior of this compound at pressures up to 300 GPa. These theoretical investigations predict a series of phase transitions at pressures beyond the experimentally verified range of stability. The predicted high-pressure phases feature dramatic rearrangements of the nitrogen atoms into novel polymeric forms.

Key theoretical predictions for pressure-induced transformations are:

Above 36 GPa: A transition to a new hexagonal P6/m phase is predicted, where the nitrogen atoms form planar, benzene-like N6 rings. This phase is expected to remain stable up to approximately 190 GPa roaldhoffmann.com.

Above 190-200 GPa: Further transformations are predicted to yield phases with extended quasi-one- and two-dimensional puckered nitrogen layers roaldhoffmann.com.

Crucially, these high-pressure polymeric nitrogen phases are predicted to be metallic. The progression from the insulating ambient-pressure phase to these metallic high-pressure phases constitutes a predicted insulator-to-metal transition driven by extreme compression roaldhoffmann.com. The metallization is a consequence of the increased overlap of electron orbitals and the formation of extended covalent networks of nitrogen atoms under pressure.

The following table summarizes the predicted high-pressure phases and their electronic character based on theoretical calculations.

Pressure Range (GPa)Predicted Stable PhasePrimary Nitrogen StructureElectronic Character
0 - 36C2/m (Ambient Phase)N₃⁻ IonsInsulator
36 - 190P6/mN₆ RingsMetallic
> 190C2/m (IV), P1̅ (II)Extended 2D LayersMetallic

These theoretical findings highlight the potential for creating novel, high-energy-density metallic nitrogen materials by compressing simple ionic azides like this compound.

Reactivity, Reaction Pathways, and Synthetic Utility

Nucleophilic Substitution Reactions

The azide (B81097) ion is an excellent nucleophile, and lithium azide serves as a common source for this reactive species in various substitution reactions. These reactions are fundamental to the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and other functional materials.

The reaction of this compound with organic halides can proceed through different mechanisms, largely dictated by the structure of the substrate and the reaction conditions. In the case of substrates that can form stabilized carbocations, a heterolytic mechanism is often observed.

The kinetics of nucleophilic substitution reactions involving azides provide valuable insights into their mechanisms. For many simple alkyl halides, the reaction with azide salts follows a second-order rate law, characteristic of an Sɴ2 mechanism:

Rate = k[Alkyl Halide][N₃⁻]

This indicates that both the substrate and the nucleophile are involved in the rate-determining step. For instance, studies on the reaction of neopentyl derivatives with sodium azide in deuterated dimethylsulfoxide have demonstrated second-order kinetics, consistent with a bimolecular substitution pathway. acs.org

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of a reaction. By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can be measured, providing information about bond breaking and bond formation in the transition state. dalalinstitute.comwikipedia.org In nucleophilic substitution reactions, heavy-atom KIEs, such as those involving the isotopic labeling of carbon (¹²C/¹³C) or nitrogen (¹⁴N/¹⁵N), can help to elucidate the structure of the transition state. youtube.comlibretexts.org For an Sɴ2 reaction, a primary kinetic isotope effect would be expected if a bond to the isotopically labeled atom is broken in the rate-determining step. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide information about changes in hybridization at the transition state. dalalinstitute.comresearchgate.net For example, a normal secondary α-deuterium KIE (kH/kD > 1) is often indicative of a change from sp³ to sp² hybridization in the transition state, as is typical for Sɴ1 reactions, while Sɴ2 reactions generally exhibit smaller or inverse secondary α-deuterium KIEs. dalalinstitute.com

Parameter Description Typical Values for Azide Substitution
Rate Law Mathematical expression relating reaction rate to reactant concentrations.Often second-order: Rate = k[Substrate][N₃⁻]
Primary KIE Isotope effect observed when a bond to the isotopic atom is broken or formed.Can be used to probe the degree of bond cleavage in the transition state.
Secondary KIE Isotope effect observed when the isotopic substitution is not at the site of bond cleavage.Provides insight into changes in hybridization and steric environment at the transition state.

Reactions with Transition Metals

This compound reacts with a variety of transition metal compounds to form metal-azide complexes. These complexes are of interest for their potential applications in coordination chemistry, materials science, and as intermediates in catalysis. The study of these reactions often requires specialized techniques to handle their rapid kinetics and to characterize the resulting products and byproducts.

The formation of transition metal-azide complexes can be extremely fast, often occurring on the millisecond to second timescale. Stopped-flow spectroscopy is a powerful technique for studying the kinetics of such rapid reactions in solution. nih.gov This method involves the rapid mixing of two reactant solutions, followed by the monitoring of the change in a spectroscopic property (e.g., UV-visible absorbance or fluorescence) as a function of time. nih.gov By analyzing the kinetic traces, rate constants and mechanistic information about the formation of metal-azide complexes can be obtained. This technique is particularly well-suited for elucidating the elementary steps in complex formation, such as ligand substitution and coordination. acs.org

The analysis of byproducts is crucial for understanding the complete reaction pathway and potential side reactions in the interaction of this compound with transition metals. A combination of analytical techniques is often employed for this purpose.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a valuable tool for the identification and quantification of volatile organic byproducts. researchgate.netnih.govresearchgate.net In reactions involving organic ligands or substrates, GC-MS can separate and identify unreacted starting materials, intermediates, and decomposition products. For the analysis of the azide ion itself in complex matrices, derivatization to a more volatile species, such as pentafluorobenzyl azide, can be employed to facilitate GC analysis. nih.govnih.gov

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, making it ideal for detecting and quantifying trace amounts of transition metals in solution. rsc.orgresearchgate.net In the context of this compound reactions, ICP-MS can be used to determine the concentration of the transition metal in the starting materials, products, and any insoluble byproducts. This information is critical for performing mass balance calculations and for understanding the fate of the metal catalyst or reagent throughout the reaction. Modified ICP-MS/MS techniques have also been developed for the rapid screening of catalytically active metal intermediates in azide-alkyne cycloaddition reactions. rsc.org

Technique Application in LiN₃-Transition Metal Reactions Information Obtained
Stopped-Flow Spectroscopy Monitoring the kinetics of rapid complex formation.Rate constants, reaction order, mechanistic insights.
Gas Chromatography (GC-MS) Identification and quantification of volatile organic byproducts.Structure of organic side products, reaction impurities.
ICP-MS Elemental analysis of transition metals.Metal concentration, catalyst stability, mass balance.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily as a source of the azide nucleophile for the introduction of the azido (B1232118) group (-N₃) into organic molecules. Organic azides are versatile intermediates that can be transformed into a variety of other nitrogen-containing functional groups. masterorganicchemistry.commdpi.comnih.govnih.gov

One of the most common applications of this compound is in the synthesis of alkyl and aryl azides from the corresponding halides or sulfonates via nucleophilic substitution. masterorganicchemistry.com These organic azides can then be readily reduced to primary amines, providing a two-step method for the conversion of an alcohol (via its sulfonate) or alkyl halide to an amine. This is often a cleaner alternative to direct amination, which can be plagued by overalkylation.

Furthermore, organic azides are key precursors in the synthesis of nitrogen-containing heterocycles. Two prominent examples are the synthesis of triazoles and tetrazoles:

Precursor for Triazole Derivatives in Electrocatalysis

The azide functionality, readily introduced using reagents like this compound, is a cornerstone for the synthesis of 1,2,3-triazoles. These five-membered heterocyclic compounds are most famously synthesized via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has become a hallmark of "click chemistry". wikipedia.orgwikipedia.orgnih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility. wikipedia.orgnih.gov

While azides are the key precursors, the reaction pathway involves their cycloaddition with alkynes to form the stable triazole ring. wikipedia.orgfrontiersin.org The resulting triazole derivatives are not just stable chemical entities but also possess unique electronic properties that make them suitable for advanced applications. In the field of materials science, triazole-based compounds are explored as precursors for synthesizing carbon nitride materials. For instance, 3,5-diamino-1,2,4-triazole can be used to create negatively charged carbon nitride derivatives. mpg.de These materials are investigated for their potential in photocatalysis, a field closely related to electrocatalysis, where they can participate in reactions like hydrogen evolution. mpg.de The synthesis pathway can involve the fragmentation and rearrangement of triazole rings at high temperatures to form more complex, nitrogen-rich networks like melem, a key intermediate in the formation of heptazine-based carbon nitride. mpg.de

Table 1: Key Reactions in Triazole Synthesis and Application
Reaction TypeReactantsProductKey Features/ApplicationReference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide, Terminal Alkyne1,4-Disubstituted 1,2,3-TriazoleHigh efficiency, high yield, cornerstone of "click chemistry". wikipedia.orgnih.gov wikipedia.orgnih.gov
Thermal ConversionTriazole Derivatives (e.g., 3,5-Diamino-1,2,4-triazole)Carbon Nitride MaterialsUsed as precursors for photocatalytic and electrocatalytic materials. mpg.de mpg.de

Functional Polymer Development through Azide Functionalities

The introduction of azide functionalities into polymer chains is a powerful strategy for creating advanced functional materials. google.com The azide group serves as a versatile chemical handle that can be introduced either during or after polymerization and can be subsequently modified with high specificity, often through click chemistry. google.comnih.gov

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are frequently employed to synthesize polymers with well-defined architectures and terminal groups that can be converted to azides. sigmaaldrich.comrsc.org For example, a halide-terminated polymer produced by ATRP can be quantitatively converted to an azide-terminated polymer by reaction with an azide source like sodium azide or azidotrimethylsilane. sigmaaldrich.com Alternatively, azide-functional initiators or chain transfer agents can be used to install the azide group at the beginning (α-end) of the polymer chain during polymerization. nih.govrsc.org

Once the azide-functionalized polymer is obtained, the azide groups can be used for a variety of transformations:

Bioconjugation: Attaching biomolecules to polymers for applications in drug delivery and diagnostics. wikipedia.org

Surface Modification: Grafting polymers onto surfaces to alter their properties, such as hydrophobicity or biocompatibility. rsc.orgresearchgate.net

Network Formation: Cross-linking polymer chains to form gels and elastomers. mdpi.com

Block Copolymer Synthesis: Linking different polymer blocks together that may not be compatible through traditional copolymerization methods. google.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent reaction used for these modifications, allowing for the efficient attachment of alkyne-containing molecules to the azide-functionalized polymer backbone. nih.govsigmaaldrich.com

Table 2: Methods for Synthesizing Azide-Functionalized Polymers
MethodDescriptionExample ReagentsReference
Post-Polymerization ModificationConversion of a terminal group (e.g., halide, hydroxyl) on a pre-formed polymer into an azide.Sodium azide (NaN₃), Azidotrimethylsilane (Me₃SiN₃) sigmaaldrich.com
Use of Azide-Functional InitiatorPolymerization is initiated from a molecule containing an azide group, placing the azide at the α-terminus.2-bromo-2-methylpropionic acid 3-azidopropyl ester rsc.orgresearchgate.net
Use of Azide-Functional MonomerCopolymerization of a standard monomer with a monomer bearing an azide side-chain.3-azidopropyl methacrylate, 4-vinylbenzyl azide google.commdpi.com

Synthesis of Diverse Azide Derivatives via Lithiated Intermediates

The reaction of organolithium compounds with specific azide-transfer agents provides a robust pathway for the synthesis of various organic azides. This method involves the generation of a carbanion through lithiation, which then acts as a nucleophile, attacking the azide source to form a new carbon-nitrogen bond.

A common strategy involves the lithiation of aromatic or polymeric substrates, followed by quenching the lithiated intermediate with an electrophilic azide source. canada.ca For instance, aromatic halides can be treated with an alkyllithium reagent like tert-butyllithium (B1211817) (t-BuLi) to undergo a lithium-halogen exchange. nih.gov The resulting aryllithium species is then reacted with an azide-transfer agent, such as tosyl azide (TsN₃), to yield the corresponding aryl azide in high yield. nih.gov

This methodology has also been applied to the functionalization of polymers. Polysulfones, for example, can be directly lithiated at specific positions on their aromatic rings using n-butyllithium (n-BuLi). canada.ca The resulting lithiated polymer intermediates are then quantitatively converted to polymeric azides by treatment with tosyl azide. canada.ca The degree of azidation on the polymer can be controlled by the extent of the initial lithiation step. canada.ca

Similarly, lithium derivatives of primary amines can be reacted with azidating agents to produce azides. researchgate.net The amine is first deprotonated with n-butyllithium to form the lithium amide, which then reacts with a reagent like azidotris(diethylamino)phosphonium bromide to efficiently yield the desired azide. researchgate.net Another variation involves the reaction of aryllithium compounds with trimethylsilyl (B98337) azide, which proceeds through a silyl(aryl)triazenide lithium intermediate to form aniline (B41778) derivatives after workup. nih.gov

Table 3: Synthesis of Azides via Lithiated Intermediates
SubstrateLithiation AgentAzide-Transfer AgentProductReference
Aromatic Halidetert-Butyllithium (t-BuLi)Tosyl azide (TsN₃)Aryl Azide nih.gov
Polysulfonen-Butyllithium (n-BuLi)Tosyl azide (TsN₃)Azide-Functionalized Polysulfone canada.ca
Primary Aminen-Butyllithium (n-BuLi)Azidotris(diethylamino)phosphonium bromideOrganic Azide researchgate.net
Aryllithium-Trimethylsilyl azide (TMSN₃)Silyl(aryl)triazenide (intermediate) nih.gov

High Pressure Behavior and Novel Phase Exploration

Structural Evolution under Hydrostatic Compression

Under ambient conditions, lithium azide (B81097) crystallizes in a monoclinic Bravais lattice with the space group C2/m. roaldhoffmann.com The application of hydrostatic pressure induces significant changes in its structural parameters and stability.

Experimental studies utilizing x-ray diffraction and Raman spectroscopy have demonstrated the remarkable stability of the ambient-pressure C2/m crystal structure of lithium azide up to pressures exceeding 60 GPa at room temperature. nih.gov This stability is in notable contrast to other alkali metal azides, such as sodium azide, which is isostructural at ambient pressure but undergoes a series of phase transitions at pressures below 50 GPa. nih.gov While an order-disorder transition, similar to one observed at low temperatures, is evidenced by the pressure dependence of librational modes at low pressures (below 3 GPa), this transition is not associated with any structural changes. nih.gov

However, theoretical calculations using evolutionary crystal structure exploration methods predict that at pressures above 36 GPa, new nitrogen-rich assemblies begin to evolve. kaust.edu.saresearchgate.net

Investigations into the high-pressure behavior of this compound have shown that its compressibility is anisotropic. acs.org Density-functional calculations indicate that the crystallographic b-axis is more compressible compared to the a- and c-axes. acs.org This is further supported by the calculated elastic constants, which follow the order C₃₃ > C₁₁ > C₂₂, implying that the LiN₃ lattice is stiffest along the c-axis and weakest along the b-axis. acs.org This anisotropic behavior is a key factor in understanding the response of the crystal structure to applied pressure.

Calculated Elastic Constants of this compound
Elastic ConstantRelative MagnitudeImplication
C₃₃HighestLattice is stiffest along the c-axis
C₁₁Intermediate-
C₂₂LowestLattice is weaker along the b-axis

Pressure-Induced Polymeric Nitrogen Formation

At significantly high pressures, the nitrogen sublattice within this compound undergoes dramatic transformations, leading to the formation of various polymeric nitrogen structures. These changes are accompanied by a shift in the hybridization of nitrogen atomic orbitals, from sp to sp² and eventually to sp³. nih.govaip.org

Theoretical studies predict that at pressures above 36 GPa, nitrogen-rich assemblies begin to form, incorporating N-N bond formation beyond that found in the azide anion (N₃⁻). roaldhoffmann.comkaust.edu.saresearchgate.net The first stable high-pressure phase to appear beyond the C2/m structure emerges at 36 GPa and is stable up to 190 GPa. roaldhoffmann.com This phase possesses a hexagonal P6/m structure where the nitrogen atoms form planar, benzene-like six-membered N₆ rings. roaldhoffmann.com In addition to these N₆ rings, the formation of infinite one-dimensional linear nitrogen chains, which are structural analogues to polyacetylene, has also been predicted in this pressure regime. kaust.edu.saresearchgate.net

Upon further compression to pressures above 200 GPa, more complex nitrogen structures are predicted to emerge. roaldhoffmann.comkaust.edu.saresearchgate.net These include quasi-one- and two-dimensional extended puckered hexagonal and decagonal nitrogen layers. roaldhoffmann.comkaust.edu.sa In this high-pressure regime, two new phases, designated C2/m (IV) and P1̅ (II), become more energetically favorable than the P6/m phase containing N₆ rings. roaldhoffmann.com Another study predicts a stable structure featuring polymerized nitrogen at pressures higher than 375 GPa, consisting of zig-zag polymer chains formed by N₅⁻ five-membered rings sharing N-N pairs. nih.govresearchgate.net

Predicted High-Pressure Phases and Nitrogen Structures in this compound
Pressure Range (GPa)Predicted Stable Phase(s)Key Nitrogen Structures
0 - 36C2/m (Monoclinic)Linear N₃⁻ anions
36 - 190P6/m (Hexagonal)Planar N₆ rings, 1D linear chains
> 200C2/m (IV), P1̅ (II)Quasi-1D and 2D puckered layers
> 375P2₁Zig-zag chains from N₅⁻ rings

A significant aspect of high-pressure research is the potential for high-pressure phases to be recoverable, or "quenchable," to ambient conditions. Theoretical calculations suggest that the high-pressure phase of this compound featuring one-dimensional linear nitrogen chains may be quenchable to a pressure of 1 atmosphere. roaldhoffmann.comkaust.edu.saresearchgate.net The ability to recover such polymeric nitrogen structures at ambient pressure is a crucial step toward their potential application as high-energy-density materials.

Order-Disorder Transitions under Pressure

Under the influence of high pressure, this compound (LiN₃) exhibits notable phase behavior, particularly concerning order-disorder transitions. Research employing X-ray diffraction and Raman spectroscopy at hydrostatic compression up to pressures exceeding 60 GPa at room temperature has provided significant insights into its structural stability.

Throughout this extensive pressure range, from ambient up to 60 GPa, this compound maintains its ambient-pressure C2/m crystal structure. nih.gov This stability is remarkable, especially when compared to the isostructural sodium azide (NaN₃), which undergoes a series of phase transitions at pressures below 50 GPa. nih.gov

Despite the stability of the crystal lattice, studies have revealed evidence of an order-disorder transition occurring at relatively low pressures. nih.gov Analysis of the pressure dependence of librational modes in the Raman spectra indicates that this transition takes place below 3 GPa. nih.gov This phenomenon is analogous to a similar transition that has been previously observed in this compound at low temperatures. nih.gov Crucially, this pressure-induced order-disorder transition is not accompanied by any structural changes, meaning the C2/m symmetry of the crystal is preserved. nih.gov

Theoretical studies using density-functional calculations complement the experimental findings, accurately predicting the structural parameters and their behavior under pressure. acs.org These calculations confirm the anisotropic compressibility of the LiN₃ crystal, with the b-axis being more compressible than the a- and c-axes. acs.org While computational studies predict the evolution of new, nitrogen-rich phases with different structures at much higher pressures (above 36 GPa), the distinct order-disorder transition below 3 GPa remains a key feature of its low-pressure behavior. roaldhoffmann.com

The table below summarizes the key findings regarding the high-pressure behavior of this compound, focusing on the observed order-disorder transition.

PropertyObservationPressure RangeAssociated Structural Change
Crystal StructureStableAmbient to 60 GPaNone (C2/m structure preserved)
Phase TransitionOrder-disorder transitionBelow 3 GPaNone
EvidencePressure dependence of librational modesBelow 3 GPaN/A

Advanced Applications and Materials Science Research

Energy Storage Systems

The primary area of advanced application for lithium azide (B81097) is within energy storage, where it is being investigated as a critical component in high-density batteries and for chemical hydrogen storage.

The addition of lithium azide to the electrolyte has been shown to greatly enhance the cycling performance, as well as the Coulombic and energy efficiencies of all-solid-state lithium-sulfur batteries. nih.gov Studies indicate that its performance surpasses that of conventional additives like lithium nitrate (B79036) (LiNO₃). nih.gov The presence of this compound helps to maintain a high reversible capacity over numerous cycles. researchgate.net For example, adding just 2 wt% of LiN₃ to a polyethylene (B3416737) oxide (PEO)-based electrolyte has been shown to markedly improve cycling performance. researchgate.net This enhancement is attributed to the creation of a stable and highly conductive interface on the lithium anode. nih.govresearchgate.net

Table 1: Performance Enhancement in Li-S Batteries with LiN₃ Additive
Performance MetricObservation with LiN₃ AdditiveReference
Cycling PerformanceMarkedly improved and enhanced. nih.govresearchgate.net
Coulombic EfficiencyGreatly enhanced. nih.gov
Energy EfficiencyGreatly enhanced. nih.gov
Comparison to LiNO₃Outperforms the state-of-the-art additive. nih.gov

A key mechanism behind the performance enhancement offered by this compound is the formation of a protective passivation layer on the surface of the lithium metal anode. osti.gov This layer, often referred to as a solid electrolyte interphase (SEI), is created in-situ through the decomposition of the azide. researchgate.netsciopen.com Research indicates that this process forms a thin, compact, and highly conductive layer primarily composed of lithium nitride (Li₃N). researchgate.netresearchgate.net This engineered Li₃N layer is superior to the native passivation films that typically form on lithium metal, which are often composed of less stable compounds like lithium carbonate (Li₂CO₃) and lithium hydroxide (B78521) (LiOH). researchgate.netacs.org An ideal passivation layer allows for rapid transport of lithium ions while preventing direct contact between the highly reactive lithium metal and the electrolyte. osti.gov

Two of the most significant challenges that degrade lithium-sulfur battery life are the growth of lithium dendrites and the "polysulfide shuttle" effect. nih.govucl.ac.uk The stable and uniform Li₃N passivation layer formed from the this compound additive is crucial in mitigating both of these issues. nih.govresearchgate.net

The compact passivation layer helps to ensure a more uniform deposition of lithium ions during charging, which suppresses the formation of needle-like dendrites that can cause internal short circuits and battery failure. nih.govnih.gov Furthermore, the layer acts as a physical and chemical barrier that blocks the migration of soluble lithium polysulfide intermediates from the cathode to the anode. nih.govmdpi.com This mitigation of the shuttle effect prevents the loss of active sulfur material and reduces parasitic reactions at the anode, leading to improved capacity retention and higher Coulombic efficiency. ucl.ac.ukmdpi.com

This compound is also utilized as a precursor material in research on solid-state hydrogen storage. researchgate.netereztech.com One innovative approach involves using this compound to synthesize nanoconfined lithium nitride (Li₃N), a material known for its hydrogen storage capabilities. researchgate.net

In this method, a mesoporous carbon host is impregnated with a this compound solution. researchgate.net A subsequent thermal treatment decomposes the this compound (LiN₃) into lithium nitride (Li₃N) directly within the carbon's porous structure. researchgate.net This technique produces Li₃N@carbon composites with desirable properties for hydrogen storage. Research has shown that these composites exhibit significantly faster hydrogen absorption and desorption kinetics compared to non-confined lithium nitride. researchgate.net

Table 2: Hydrogen Storage Properties of Li₃N@carbon Composite
PropertyValue/ObservationReference
Precursor MaterialThis compound (LiN₃) researchgate.net
Synthesis MethodWet impregnation followed by thermal treatment. researchgate.net
Operating TemperatureFast kinetics at 200 °C. researchgate.net
Reversible H₂ Storage Capacity~1.8 wt% for a 20 wt% Li₃N-loaded composite. researchgate.net

The resulting material demonstrates a completely reversible hydrogen storage process, making it a candidate for mobile applications where safe and efficient hydrogen storage is a major challenge. researchgate.netrsc.org

While less documented than its role in batteries and hydrogen storage, this compound is noted as a material for research in advanced fuel cell applications. ereztech.comamericanelements.com The specific role of this compound in this field is not extensively detailed in primary research literature but is likely linked to its function as a precursor for creating specialized ceramic or catalytic materials. There is a growing trend of applying materials traditionally used in lithium-ion batteries to the development of ceramic fuel cells (CFCs), particularly for operation at lower temperatures (300-600 °C). oaes.cc In this context, multifunctional lithium compounds are being explored to serve as components in the electrolyte or electrodes, enhancing ionic conductivity and catalytic activity. oaes.cc Given its high reactivity and its ability to form lithium nitride, this compound could be used in the synthesis of novel lithium-containing components for next-generation fuel cell designs. ereztech.com

Electrolyte Additive in All-Solid-State Lithium-Sulfur Batteries

Nanomaterials Development

This compound (LiN₃) serves as a valuable precursor and reagent in the synthesis and development of advanced nanomaterials. ereztech.com Its reactivity, particularly the decomposition into lithium and nitrogen gas, allows for its use in creating doped materials and other nitrogen-rich compounds. ereztech.com Research in this area explores its role in fabricating novel materials for electronics and catalysis. One notable method involves the thermal decomposition of this compound to dope (B7801613) materials, such as in the preparation of lithium-doped C60 fullerenes. researchgate.net Furthermore, the azide functional group is utilized in "click" chemistry, a method employed for the hierarchical assembly of nanoparticles, which can be crucial for building functional nanodevices. european-mrs.com

The application of this compound in electronics is prominently highlighted by its use as an electrolyte additive in all-solid-state lithium-sulfur (Li-S) batteries. Its incorporation helps form a stable, conductive passivation layer on the lithium metal anode, which suppresses the formation of dendrites and improves the battery's cycling performance and energy efficiency. Studies have shown that as an additive, this compound can outperform other materials like lithium nitrate in enhancing battery stability.

In the realm of catalysis, this compound can act as a catalyst itself in certain decomposition reactions. cdnsciencepub.com Its reactive nature allows it to serve as a precursor in the synthesis of various nitrogen-rich compounds and azide derivatives that are important in materials science. ereztech.com While broad applications in industrial catalysis are not widespread, its utility in laboratory-scale synthesis and in facilitating specific reactions underscores its catalytic potential. cdnsciencepub.comnanografi.com Nanomaterials derived from or using azides can offer high surface areas and unique electronic properties beneficial for catalytic processes. nanografi.comnih.gov

Applications of this compound in Nanomaterials

Application AreaSpecific UseKey Research FindingReference
ElectronicsElectrolyte additive in all-solid-state Li-S batteriesEnhances cycling performance and efficiency by forming a protective layer on the lithium anode, preventing dendrite growth.
Materials SynthesisPrecursor for lithium-doped C60 fullerenesThermal decomposition of LiN₃ is a method for creating doped fullerene materials. researchgate.net
CatalysisCatalyst in decomposition reactionsObserved to catalyze the decomposition of α-azidoketones in preparative reactions. cdnsciencepub.com
Nanomaterial AssemblyReagent in "click" chemistryAzide groups are used for the irreversible and stable binding of nanoparticles to substrates. european-mrs.com

Potential in Electronic Devices (Semiconductor-like Behavior)

This compound exhibits properties that suggest its potential for use in electronic devices, primarily related to its semiconductor-like behavior under specific conditions. Semiconductors are materials with electrical conductivity between that of a conductor and an insulator, forming the basis of modern electronics like diodes and transistors. ebsco.com

Research using density-functional theory has demonstrated that when subjected to high pressure, this compound's electronic properties change significantly. arxiv.org Specifically, the electronic band gap of LiN₃ decreases as pressure increases. arxiv.org This reduction in the band gap indicates that the material transitions towards becoming a semiconductor at high pressures. arxiv.org This behavior opens up potential applications in specialized electronic devices that operate under extreme conditions. High-pressure studies also reveal that the material's compressibility is anisotropic, meaning it compresses differently along its various crystallographic axes. arxiv.org

High-Pressure Research Findings on this compound

PropertyObservation under High PressureImplicationReference
Electronic Band GapThe magnitude of the band gap value decreases with the application of pressure.The system shows a tendency to behave as a semiconductor. arxiv.org
CompressibilityAnisotropic behavior; the b-axis is more compressible than the a- and c-axes.The crystal lattice is weaker along the b-axis. arxiv.org
Optical PropertiesThe refractive index shows increased optical anisotropy with increasing pressure.The material's interaction with light is pressure-dependent. arxiv.org

Computational and Theoretical Methodologies

Density Functional Theory (DFT) Simulations

DFT simulations are a cornerstone in the theoretical investigation of lithium azide (B81097), enabling the exploration of its properties at an atomic scale. These computational methods are crucial for predicting the behavior of LiN₃ under conditions that may be challenging to probe experimentally.

Theoretical modeling of the decomposition of lithium azide primarily focuses on the initial steps of the process. The photochemical decomposition is understood to be initiated by the optical transition of electrons from the valence band to the conduction band. As the states near the Fermi level are predominantly the p states of the azide ion, the process is believed to start with the formation of azide radicals (N₃) following the absorption of a photon (hν): N₃⁻ + hν → N₃. arxiv.org While DFT is a powerful tool for investigating such pathways, specific, computationally optimized energetic profiles for the complete thermal decomposition of solid-state this compound are not extensively detailed in the reviewed literature.

The electronic structure of this compound under ambient conditions is that of a direct band gap insulator. arxiv.orgarxiv.org DFT calculations using the Generalized Gradient Approximation (GGA) place the ambient pressure band gap at approximately 3.32 eV, with the top of the valence band and the bottom of the conduction band located at the Z-point of the Brillouin zone. arxiv.org

The behavior of this compound under high pressure is a subject of considerable theoretical interest, with some conflicting findings. One DFT study suggests that the ambient-pressure monoclinic C2/m crystal structure remains stable up to 60 GPa. arxiv.org In contrast, another evolutionary crystal structure exploration coupled with DFT predicts a phase transition from the C2/m structure to a hexagonal P6/m phase at pressures above 36 GPa. researchgate.net This high-pressure phase is characterized by the formation of planar, benzene-like six-membered nitrogen rings (N₆). researchgate.net

DFT calculations consistently show that the electronic band gap of this compound decreases with increasing pressure, indicating a transition towards a semiconducting state at high pressures. This reduction occurs smoothly, without abrupt changes, suggesting the absence of a sudden insulator-to-metal transition at the pressures studied. arxiv.org

Below is a data table summarizing the calculated pressure-dependent band gap of this compound from a DFT-GGA study.

Pressure (GPa)Calculated Band Gap (eV)Band Gap Type
03.32Direct
602.26Indirect

Data sourced from K. Ramesh Babu et al. (2013). arxiv.org

Furthermore, calculations have shown that the static dielectric constant and refractive index are anisotropic and increase with pressure. arxiv.org

The Nudged Elastic Band (NEB) method is a powerful technique for determining the minimum energy path and identifying the transition state for chemical reactions. While the application of NEB to study reaction coordinates is a recognized computational approach for materials like this compound, specific studies detailing the use of the NEB method to model the decomposition of LiN₃ were not prominently found in the surveyed literature. Research has, however, utilized machine-learning NEB methods to investigate lithium diffusion pathways in related compounds like lithium nitride (Li₃N). stanford.edu

First-principles calculations of the phonon properties of this compound have been performed to understand its vibrational behavior and dynamical stability. The phonon dispersion curves for LiN₃ have been calculated, and they show no imaginary phonons, which confirms that the material is dynamically stable under ambient conditions. arxiv.org The phonon branches at lower energies (up to about 350 cm⁻¹) are attributed to the external lattice modes, while the higher energy branches correspond to the internal vibrational modes of the azide anion, such as the Raman active symmetric stretching mode around 1300 cm⁻¹ and the infrared active asymmetric stretching mode near 2000 cm⁻¹. arxiv.org

The partial phonon density of states indicates that at ambient pressure, modes below 300 cm⁻¹ involve vibrations of both lithium and azide ions, while higher frequency modes are dominated entirely by the azide ion. arxiv.org

Advanced Computational Approximations

To address the limitations of standard DFT functionals in accurately predicting electronic properties, more advanced computational methods are employed.

Standard DFT functionals like GGA are known to underestimate the band gap of insulating materials. To obtain more accurate values, hybrid functionals such as HSE06, or many-body perturbation theory approaches like the GW approximation, are utilized. For this compound, calculations using the Tran Blaha-modified Becke Johnson (TB-mBJ) functional, which provides improved band gap predictions over standard GGA, yield a direct band gap of 4.981 eV. arxiv.org This value is significantly higher than the GGA prediction and is expected to be closer to the true experimental value. These advanced methods provide a more reliable picture of the electronic structure, which is crucial for understanding the optical properties and the initiation of photochemical decomposition in this compound. arxiv.org

The following table compares the band gap of this compound calculated with different theoretical methods.

Computational MethodCalculated Band Gap (eV)
GGA-PBE3.32
TB-mBJ4.981

Data sourced from K. Ramesh Babu et al. (2013) and M. S. R. N. Kiran et al. (2013). arxiv.orgarxiv.org

Van der Waals Corrections in DFT Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, yet standard approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often fail to accurately describe the long-range electron correlations that give rise to van der Waals (vdW) forces. arxiv.org For molecular crystals such as this compound, where vdW interactions are significant, neglecting these forces can lead to inaccuracies in predicting structural parameters and energetic properties. arxiv.orgresearchgate.net

To address this limitation, various vdW correction schemes are incorporated into DFT calculations. These methods add a semi-empirical dispersion potential to the conventional Kohn-Sham DFT energy, significantly improving the description of weakly bonded systems. researchgate.netrsc.org The application of these corrections is critical for obtaining results that align more closely with experimental findings for properties like unit cell volume and bulk moduli. arxiv.orgresearchgate.net For example, while standard GGA calculations for this compound result in a larger theoretical unit cell volume compared to experimental data, the inclusion of vdW corrections helps to mitigate this discrepancy by better accounting for the forces that hold the molecular units together. arxiv.org

Correction SchemeDescriptionTypical Application
DFT-D2An early, widely used method developed by Grimme that adds a pairwise C6/R6 term. It is computationally inexpensive. researchgate.netrsc.orgGeneral molecular crystals, adsorption studies.
DFT-D3An improved version of D2 with refined parameters, optional three-body terms, and often better accuracy. It can be used with or without Becke-Johnson (BJ) damping. researchgate.netrsc.orgComplex systems, layered materials, and when higher accuracy is needed.
TS-vdWThe Tkatchenko-Scheffler method, which calculates dispersion coefficients based on the electron density of the system, making it less empirical. q-chem.comSystems where the electronic environment changes significantly.
vdW-DFVan der Waals Density Functionals are non-local correlation functionals that inherently include long-range dispersion interactions without empirical additions. acs.orgLayered materials and systems where vdW forces are dominant.

Evolutionary Crystal Structure Exploration Methods

Predicting the stable crystal structure of a compound based solely on its chemical formula is a significant challenge in materials science. arxiv.org Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX), have emerged as powerful tools for this purpose. nih.govuspex-team.org This methodology combines ab initio total-energy calculations with an evolutionary algorithm to explore the potential energy landscape and identify the most stable and various low-energy metastable structures under given pressure and temperature conditions. arxiv.orguspex-team.org

In the case of this compound, evolutionary crystal structure exploration has been employed to investigate its behavior under high pressure, from ambient conditions up to 300 GPa. researchgate.net These computational studies have successfully predicted novel high-pressure phases of LiN₃. The process begins by generating a random population of initial structures, which are then relaxed to a local energy minimum using DFT. Subsequent generations are created through heredity, mutation, and permutation operations, systematically evolving toward structures with lower enthalpy. researchgate.net

This approach has led to the prediction of fascinating structural transformations in this compound under compression. At pressures above 36 GPa, nitrogen-rich assemblies begin to form, featuring N-N bond formations beyond the typical azide anion (N₃⁻). researchgate.net These include structures containing N₆ rings and infinite one-dimensional nitrogen chains, which are analogues of polyacetylene. researchgate.net At even higher pressures (above 200 GPa), the predictions suggest the emergence of complex, extended nitrogen layers. researchgate.net

Pressure Range (GPa)Predicted Phase/StructureKey Structural Features
1 atmα-LiN₃ (C2/m)Known ambient pressure monoclinic structure. researchgate.net
> 36Nitrogen-rich assembliesFormation of N-N bonds beyond the N₃⁻ anion. researchgate.net
> 36N₆ ringsBenzene-like nitrogen rings appear. researchgate.net
> 361D Nitrogen ChainsInfinite linear chains analogous to cis-polyacetylene. researchgate.net
> 200Extended Nitrogen LayersQuasi-one and two-dimensional puckered hexagonal and decagonal nitrogen layers. researchgate.net

Integration of Computational and Experimental Data

The synergy between computational modeling and experimental techniques is essential for a comprehensive understanding of a material's properties. mdpi.com Computational predictions can guide experimental efforts, while experimental data provide the necessary validation and refinement of theoretical models. rsc.org

Cross-Validation with Experimental XRD and DSC Data

Cross-validation is a critical step to ensure the reliability of theoretical calculations. For crystalline materials like this compound, X-ray Diffraction (XRD) is a primary experimental technique for structure determination. nih.gov Computationally predicted crystal structures, including lattice parameters and atomic positions, are compared directly with data obtained from XRD experiments. nih.govacs.org For instance, DFT-GGA calculations on α-LiN₃ at ambient pressure can be initiated using experimental lattice parameters, and the optimized theoretical structure is then compared back to the known experimental structure to gauge the accuracy of the computational method. arxiv.org

Furthermore, the response of the material to pressure provides another avenue for cross-validation. Computational studies that apply hydrostatic compression to the LiN₃ unit cell generate pressure-volume (P-V) data. arxiv.org These calculated P-V curves can be compared with experimental data obtained from high-pressure XRD experiments. While there may be quantitative differences, the qualitative trend of volume compression should be reproduced by the calculations. arxiv.org Discrepancies, such as the theoretical volume being consistently larger than the experimental volume, often point to inherent limitations in the chosen DFT functional, such as the underestimation of van der Waals forces. arxiv.org

Differential Scanning Calorimetry (DSC) provides data on phase transitions, including the temperatures and enthalpies at which they occur. This information is invaluable for validating computational predictions of phase stability. Theoretical calculations can determine the relative enthalpies of different polymorphs of this compound, and the predicted transition pressures or temperatures can be compared with DSC measurements to confirm the accuracy of the theoretical energy landscape.

PropertyComputational Value (DFT-GGA)Experimental Value
Unit Cell Volume (ų)Slightly greater than experimental value arxiv.orgDerived from XRD data arxiv.org
Volume Compression (V/V₀ at ~60 GPa)~57% arxiv.org~58% arxiv.org

Addressing Contradictions via In Situ Spectroscopic Techniques

Discrepancies can arise between computational predictions and experimental results, often due to the ideal conditions assumed in calculations (e.g., 0 K, perfect crystals) versus the complex reality of experiments. In such cases, in situ spectroscopic techniques can provide real-time monitoring of a material's behavior under specific conditions, offering insights that can resolve these contradictions. dtlab-ntu.com

While specific studies detailing the use of in situ spectroscopy to resolve computational-experimental conflicts for this compound are not prominent, the methodology is widely applied in related fields, such as lithium-ion battery research. semanticscholar.orgrsc.orgresearchgate.net For example, if a computational model predicts a specific phase transition for this compound at a certain temperature, but DSC and ex situ XRD show a different behavior, in situ Raman spectroscopy or in situ XRD could be employed.

In Situ XRD: By heating the sample within an X-ray diffractometer, one could continuously monitor changes in the crystal structure as a function of temperature. This would reveal the exact temperature of the phase transition and the structure of the new phase, potentially uncovering intermediate or kinetically trapped phases not predicted by equilibrium-based calculations.

In Situ Raman Spectroscopy: This technique is sensitive to vibrational modes within the crystal lattice and of the azide anion. nih.gov As the material is heated or pressurized, changes in the Raman spectrum would provide direct evidence of molecular or structural transformations, helping to clarify the decomposition pathway or phase transition mechanism. nih.gov

These advanced experimental methods provide a dynamic picture of the material's behavior, offering the detailed data needed to refine theoretical models and reconcile them with experimental observations.

Academic Research on Safety Protocols and Risk Mitigation

Personal Protective Equipment (PPE) Requirements

Due to its high toxicity and explosive nature, a comprehensive suite of personal protective equipment is mandatory when handling lithium azide (B81097).

Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing or explosion, a face shield worn over safety goggles is essential.

Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling inorganic azides. It is good practice to double-glove, especially when working with concentrated solutions or the solid compound. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection. Full-length pants and closed-toe shoes are mandatory.

Respiratory Protection: If there is a risk of inhaling dust or aerosols, or the formation of hydrazoic acid gas, a respirator with an appropriate cartridge should be used within the context of a comprehensive respiratory protection program. All handling of solid lithium azide or concentrated solutions should be performed within a certified chemical fume hood.

PPE ItemSpecificationReason
Eye Protection Chemical safety goggles; Face shieldProtects against splashes and potential explosions.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Prevents skin contact with a highly toxic substance.
Body Protection Flame-resistant lab coat; Chemical-resistant apronProtects skin from splashes and potential fire.
Respiratory Protection Appropriate respiratorPrevents inhalation of toxic dust, aerosols, or hydrazoic acid gas.

Management of Change Protocols for Highly Reactive Reagents

"Management of Change" (MoC) is a formal system to review and document any modifications to processes, equipment, or procedures involving hazardous materials. For a highly reactive reagent like this compound, a robust MoC protocol is essential to ensure that any change does not introduce new, unmitigated risks.

The key components of an MoC protocol when dealing with this compound include:

Written Procedures: Any proposed change, such as a new experimental procedure, a change in the scale of a reaction, or the introduction of new equipment, must be formally documented.

Risk Assessment: A thorough risk assessment must be conducted for the proposed change. This involves identifying potential new hazards, evaluating the likelihood and severity of potential incidents, and determining the necessary control measures. For example, scaling up a reaction involving this compound would require a re-evaluation of heat generation, containment capabilities, and potential explosion hazards.

Authorization: The proposed change and its associated risk assessment must be reviewed and approved by qualified personnel, such as the Principal Investigator, laboratory manager, and institutional safety officers.

Employee Training: All personnel affected by the change must be thoroughly trained on the new procedures, potential hazards, and emergency responses before the change is implemented.

Updating Documentation: All relevant safety documentation, including Standard Operating Procedures (SOPs), safety data sheets, and emergency plans, must be updated to reflect the change.

By systematically managing changes, laboratories can proactively identify and mitigate risks associated with the handling of highly reactive compounds like this compound, thereby fostering a safer research environment.

Waste Disposal and Neutralization Methodologies (pH Control)

The safe disposal of this compound (LiN₃) is of paramount importance due to its potential for explosive decomposition and the high toxicity of the azide anion. sciencemadness.org Central to the effective and safe neutralization of this compound waste is the careful control of pH throughout the disposal process. The stability of the azide ion in aqueous solutions is highly dependent on the hydrogen ion concentration, making pH a critical parameter in preventing the formation of hazardous byproducts. sciencemadness.org

In acidic solutions, the azide anion readily protonates to form hydrazoic acid (HN₃), a highly toxic and explosive volatile compound. sciencemadness.org Conversely, in neutral to alkaline solutions, this compound is significantly more stable. Therefore, waste disposal methodologies are designed to either maintain a pH that ensures the stability of the azide ion for collection and subsequent treatment or to carefully control the pH during a chemical neutralization process that converts the azide to a benign substance.

2 LiN₃ + 2 HNO₂ → 3 N₂ (g) + 2 NO (g) + 2 LiOH

This reaction must be conducted under controlled acidic conditions to generate nitrous acid in situ from a nitrite salt, typically sodium nitrite (NaNO₂), and a mineral acid, such as sulfuric acid (H₂SO₄).

A critical safety protocol in this procedure is the order of reagent addition. The sodium nitrite solution must be added to the this compound solution before the gradual addition of the acid. This ensures that the azide ion reacts with the newly formed nitrous acid as it is generated, preventing the accumulation of hydrazoic acid. If the acid were to be added first, the pH of the this compound solution would decrease, leading to the formation of dangerous quantities of hydrazoic acid.

Following the complete decomposition of the azide, which can be confirmed by testing for the absence of residual azide, the resulting acidic solution requires neutralization. This is a crucial final step in the pH control of the waste disposal process. The acidic waste stream is carefully treated with a base, such as sodium hydroxide (B78521) (NaOH), to raise the pH to a neutral or slightly alkaline range, typically between 6 and 9, before it can be safely discharged into the wastewater system. This final pH adjustment ensures that the effluent is not corrosive and complies with environmental discharge regulations.

The stability of this compound in aqueous solutions at various pH levels is a key consideration for its safe handling and the prevention of unintentional hazardous situations. While specific kinetic data for the hydrolysis of this compound is not extensively available, the behavior of the chemically similar sodium azide provides a strong basis for understanding its pH-dependent stability. The following tables illustrate the expected relative stability of this compound solutions at different pH values.

Table 1: Illustrative Stability of this compound in Aqueous Solution at Various pH Levels

pHRelative StabilityPredominant SpeciesPotential Hazard
2Very UnstableHydrazoic Acid (HN₃)High risk of toxic and explosive gas formation
4UnstableHydrazoic Acid (HN₃) and Azide Ion (N₃⁻)Significant risk of toxic and explosive gas formation
6Moderately StablePrimarily Azide Ion (N₃⁻)Low risk of hydrazoic acid formation
7StableAzide Ion (N₃⁻)Minimal risk under normal conditions
8Very StableAzide Ion (N₃⁻)Very low risk of hydrazoic acid formation
10Highly StableAzide Ion (N₃⁻)Extremely low risk of hydrazoic acid formation
12Extremely StableAzide Ion (N₃⁻)Negligible risk of hydrazoic acid formation

Table 2: Research Findings on pH Control in Azide Neutralization

Research FindingImplication for this compound Disposal
Acidification of azide solutions leads to the formation of hydrazoic acid.Waste solutions of this compound should never be acidified without a proper neutralization agent present.
The reaction of azides with nitrous acid is an effective neutralization method.This is the recommended procedure for the chemical destruction of this compound waste.
The order of reagent addition (nitrite before acid) is critical for safety.Strict adherence to this protocol is necessary to prevent the release of hydrazoic acid gas.
The final neutralized solution should have a pH between 6 and 9.This ensures the final effluent is safe for disposal and environmentally benign.

Q & A

Q. What are the standard laboratory methods for synthesizing lithium azide, and how is purity validated?

this compound (LiN₃) is synthesized via metathesis reactions, such as reacting sodium azide (NaN₃) with lithium nitrate (LiNO₃) or lithium sulfate (Li₂SO₄) in aqueous solutions. For example, barium azide (Ba(N₃)₂) reacts with Li₂SO₄ to yield LiN₃ and BaSO₄ precipitate. Post-synthesis, purity is validated using:

  • X-ray diffraction (XRD) : Confirms crystallinity and phase purity (e.g., Cu Kα radiation, 2θ range 10–80°).
  • FTIR spectroscopy : Detects N₃⁻ asymmetric stretching modes (~2100 cm⁻¹).
  • Elemental analysis : Verifies Li:N stoichiometry (target 1:3).
  • Thermogravimetric analysis (TGA) : Determines decomposition onset (e.g., heating rate 10°C/min under N₂). Safety protocols (e.g., blast shields, fume hoods) are mandatory due to explosive risks .

Q. What safety protocols are essential for handling this compound in experimental settings?

  • Use explosion-proof fume hoods and remote handling tools.
  • Store solutions in HDPE containers at ≤4°C to slow decomposition.
  • Avoid acid exposure (releases toxic HN₃ gas; R32 risk).
  • Wear nitrile gloves, face shields, and lab coats.
  • Neutralize spills with 10% sodium hypochlorite.
  • Reference toxicity data (LD50) and MSDS sheets .

Q. How does this compound’s stability vary under different storage conditions?

LiN₃ decomposes at 115–298°C, with stability influenced by:

  • Temperature : Storage below 4°C in anhydrous environments minimizes decomposition.
  • pH : Neutral or slightly basic conditions prevent HN₃ formation.
  • Light exposure : Opaque containers reduce photolytic degradation. Monitor stability via periodic TGA and FTIR to detect byproducts (e.g., LiOH, N₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations optimize modeling of this compound’s decomposition pathways?

  • Software : Use Vienna Ab initio Simulation Package (VASP) with plane-wave basis sets and pseudopotentials.
  • Parameters : Enforce energy convergence (≤1 meV/atom) and force thresholds (≤0.01 eV/Å).
  • Methods : Apply nudged elastic band (NEB) for reaction coordinates and phonon analysis for transition states.
  • Validation : Cross-check with experimental XRD and DSC data to resolve discrepancies .

Q. What combined experimental-computational approaches resolve contradictions in this compound’s electronic structure?

  • Experimental : Angle-resolved photoemission spectroscopy (ARPES) and UV-Vis absorption for bandgap measurement.
  • Computational : Hybrid DFT (HSE06) or GW approximations improve bandgap accuracy vs. standard DFT.
  • Synchrotron techniques : X-ray absorption spectroscopy (XAS) probes unoccupied states.
  • Error analysis : Document k-point convergence and pseudopotential selection to identify divergence sources .

Q. How do this compound’s decomposition mechanisms compare to sodium and lead azides?

  • This compound : Decomposes exothermically at ~115°C, releasing N₂ gas.
  • Sodium azide : Stable until ~300°C, decomposes into Na and N₂.
  • Lead azide : Detonates at ~350°C due to Pb-N bond instability. Computational studies (e.g., DFT with van der Waals corrections) reveal differences in activation energies and lattice dynamics. Experimental validation via time-resolved mass spectrometry is critical .

Q. What methodological challenges arise in quantifying this compound’s reactivity with transition metals?

  • Kinetic studies : Use stopped-flow spectroscopy to monitor rapid reactions (e.g., LiN₃ + Cu²⁺ → CuN₃).
  • Byproduct analysis : Employ gas chromatography (GC) for N₂ quantification and ICP-MS for metal residues.
  • Computational modeling : Combine DFT with molecular dynamics (MD) to simulate interfacial reactions. Address contradictions (e.g., unexpected intermediates) via in situ Raman spectroscopy .

Q. How do isotopic labeling studies enhance understanding of this compound’s nitrogen release kinetics?

  • Labeling : Synthesize Li¹⁵N₃ to track nitrogen isotopologues via mass spectrometry.
  • Kinetic models : Apply Arrhenius analysis to decomposition rates under controlled atmospheres.
  • Data interpretation : Compare with computational predictions (e.g., transition state theory) to refine activation barriers. Discrepancies often arise from surface adsorption effects, requiring ultrahigh-vacuum (UHV) experimental setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.